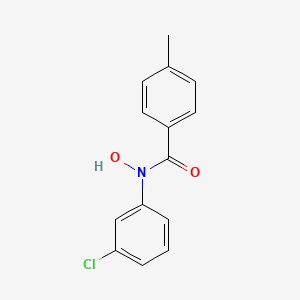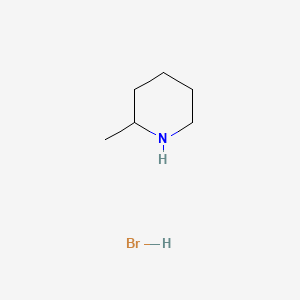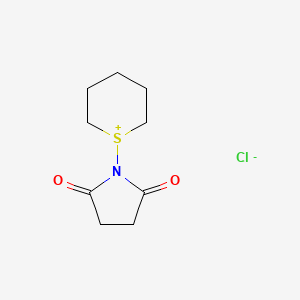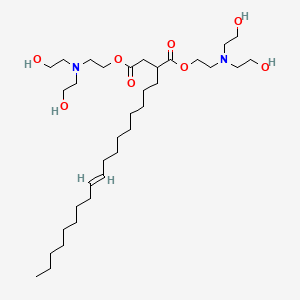![molecular formula C14H12N2O4 B14483706 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide CAS No. 65369-89-3](/img/structure/B14483706.png)
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide.
N-Phenylbenzamide: A similar compound with a phenyl group attached to the amide nitrogen.
2-Hydroxybenzamide: A compound with a hydroxyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phenylcarbamoyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Propiedades
Número CAS |
65369-89-3 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
[(2-hydroxybenzoyl)amino] N-phenylcarbamate |
InChI |
InChI=1S/C14H12N2O4/c17-12-9-5-4-8-11(12)13(18)16-20-14(19)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,19)(H,16,18) |
Clave InChI |
IGHGVWIFKXUSCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)ONC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


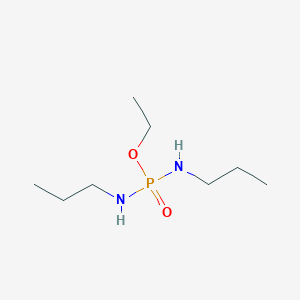
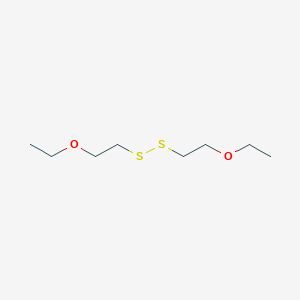
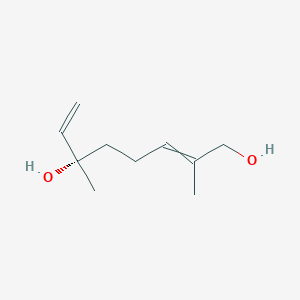
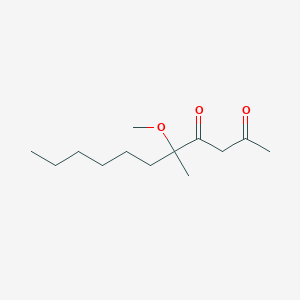
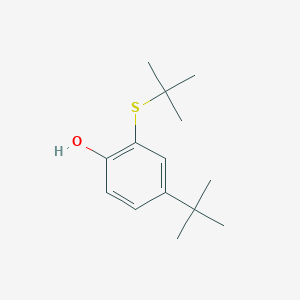
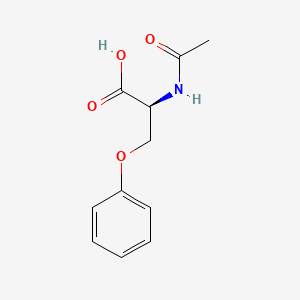
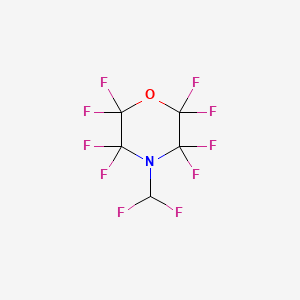
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

